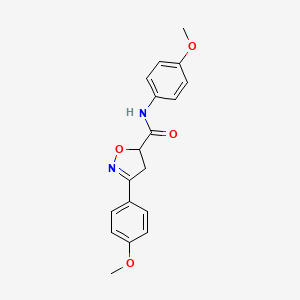![molecular formula C22H19FN4O3S B11425114 N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11425114.png)
N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 1 , plays a crucial role as a building block in medicinal chemistry. Its chemical structure consists of a quinoxaline core functionalized with an amino group, a methoxy group, and a benzenesulfonamide moiety (Figure 1). This compound serves as a valuable intermediate in the synthesis of various drug candidates .
!Compound 1 <!-- Image description: Chemical structure of N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide -->
Preparation Methods
Synthetic Routes: Two primary synthetic routes are commonly employed for the production of Compound 1:
Route 1: Acylation of 4-methylbenzene-1,3-diamine (Compound 2) with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide. Subsequent reduction with hydrogen yields Compound 1.
Route 2: Direct selective acylation of Compound 2 leads to the formation of Compound 1.
Reaction Conditions: The selective monoacylation process can be challenging due to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products. Optimization of reaction conditions is essential to achieve high yields within a short timeframe.
Chemical Reactions Analysis
Compound 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve selective monoacylation. The major products formed include Compound 1 itself and its derivatives.
Scientific Research Applications
Compound 1 finds applications in several fields:
Medicinal Chemistry: It serves as an intermediate for drug synthesis.
Biology: Researchers explore its interactions with biological targets.
Industry: Its unique structure may have industrial applications, although further research is needed.
Mechanism of Action
The precise mechanism by which Compound 1 exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While Compound 1 shares similarities with other quinoxaline derivatives, its distinct chemical features set it apart. Further investigation is necessary to fully understand its uniqueness.
Properties
Molecular Formula |
C22H19FN4O3S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[3-(3-fluoro-4-methylanilino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19FN4O3S/c1-14-8-9-15(12-18(14)23)24-21-22(27-31(28,29)17-6-4-3-5-7-17)25-19-11-10-16(30-2)13-20(19)26-21/h3-13H,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
GEGIROWDSXIYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(C=CC(=C3)OC)N=C2NS(=O)(=O)C4=CC=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11425036.png)
![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B11425038.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11425046.png)

![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one](/img/structure/B11425063.png)
![3-(3-chloro-4-methylphenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11425071.png)
![diethyl 1-{1-[(4-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11425075.png)
![2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11425084.png)

![diethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11425101.png)
![dimethyl 1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11425108.png)
![N-[2-({3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B11425117.png)
![6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11425119.png)
![2-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11425134.png)
